molecular formula C12H8N2O3 B14718761 9,10-Dihydroxyphenazin-2(10H)-one CAS No. 23448-76-2

9,10-Dihydroxyphenazin-2(10H)-one

Katalognummer: B14718761
CAS-Nummer: 23448-76-2
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: OTQDSBRSZZQVSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dihydroxyphenazin-2(10H)-one is a phenazine-derived heterocyclic compound characterized by a fused tricyclic aromatic system containing two nitrogen atoms in the central ring. Its structure includes hydroxyl groups at positions 9 and 10 and a ketone group at position 2. This compound’s reactivity and applications are influenced by its electron-rich aromatic system and polar functional groups, which enhance hydrogen bonding and solubility in polar solvents.

Eigenschaften

CAS-Nummer

23448-76-2

Molekularformel

C12H8N2O3

Molekulargewicht

228.20 g/mol

IUPAC-Name

9,10-dihydroxyphenazin-2-one

InChI

InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H

InChI-Schlüssel

OTQDSBRSZZQVSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its phenazine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenazine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties against various pathogens.

    Medicine: Investigated for its potential anticancer activity and other therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 9,10-Dihydroxyphenazin-2(10H)-one, differing primarily in substituents, heteroatom arrangements, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Core Structure
9,10-Dihydroxyphenazin-2(10H)-one C12H8N2O3 236.20* 9,10-dihydroxy, 2-ketone Phenazine
9(10H)-Acridone C13H9NO 195.22 9-ketone Acridine
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C20H12N2O2S 344.39 4-nitro, ethynyl, phenothiazine core Phenothiazine
1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one C15H13NO4 271.27 1,3-dihydroxy, 2-methoxy, 10-methyl Acridone

*Calculated based on standard atomic weights.

Key Observations:
  • Heterocyclic Core: While 9,10-Dihydroxyphenazin-2(10H)-one has a phenazine core (two nitrogens), 9(10H)-Acridone and its derivatives (e.g., 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one) feature an acridine backbone (one nitrogen). Phenothiazines (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) incorporate sulfur and nitrogen .
  • Functional Groups: The target compound’s dihydroxy and ketone groups enhance polarity compared to acridones (single ketone) or nitro-substituted phenothiazines. Methoxy and methyl groups in acridone derivatives reduce solubility but improve metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.